5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
Overview
Description
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol It is characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a methyl group at the 1-position of the dihydropyridin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-methyl-1,2-dihydropyridin-2-one followed by the introduction of an amino group at the 5-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The amino group can be introduced using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield reduced forms.
Condensation Reactions: The amino group at the 5-position can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Carbonyl compounds like aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized or Reduced Forms: Oxidation or reduction reactions yield corresponding oxo or reduced derivatives.
Imines or Schiff Bases: Condensation reactions with carbonyl compounds result in the formation of imines or Schiff bases.
Scientific Research Applications
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-bromo-1,2-dihydropyridin-2-one: Lacks the methyl group at the 1-position.
5-Amino-3-bromo-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one: Contains an oxazolylmethyl group instead of a methyl group.
5-Amino-3-bromo-6-methyl-1,2-dihydropyridin-2-one hydrochloride: Has a methyl group at the 6-position and is in the hydrochloride form.
Uniqueness
The presence of the methyl group at the 1-position in 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-amino-3-bromo-1-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEXOLGEPCXWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270776 | |
Record name | 5-Amino-3-bromo-1-methyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-51-8 | |
Record name | 5-Amino-3-bromo-1-methyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-bromo-1-methyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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